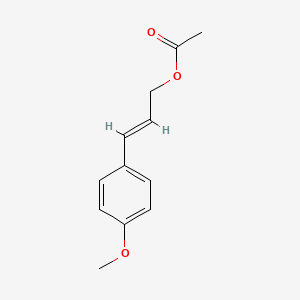![molecular formula C7H8Cl2O B14148195 7,7-Dichlorobicyclo[4.1.0]heptan-2-one CAS No. 89215-50-9](/img/structure/B14148195.png)
7,7-Dichlorobicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dichlorobicyclo[410]heptan-2-one is a bicyclic organic compound with the molecular formula C7H8Cl2O It is characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring, with two chlorine atoms attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7,7-Dichlorobicyclo[4.1.0]heptan-2-one can be synthesized through the electrophilic addition of dichlorocarbene to cyclohexene. The reaction involves the following steps:
Preparation of Dichlorocarbene: Dichlorocarbene is generated in situ by the reaction of chloroform (CHCl3) with a strong base such as sodium hydroxide (NaOH).
Cycloaddition Reaction: The dichlorocarbene reacts with cyclohexene to form 7,7-dichlorobicyclo[4.1.0]heptane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dichlorobicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the reduction of the carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
7,7-Dichlorobicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7,7-dichlorobicyclo[4.1.0]heptan-2-one involves its reactivity due to the strained bicyclic structure and the presence of chlorine atoms. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dibromobicyclo[4.1.0]heptane: Similar structure with bromine atoms instead of chlorine.
7-Oxabicyclo[4.1.0]heptan-2-one: Contains an oxygen atom in the bicyclic structure.
Bicyclo[4.1.0]heptane: Lacks the chlorine atoms and carbonyl group.
Propiedades
Número CAS |
89215-50-9 |
|---|---|
Fórmula molecular |
C7H8Cl2O |
Peso molecular |
179.04 g/mol |
Nombre IUPAC |
7,7-dichlorobicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2 |
Clave InChI |
DUPNMSFQEBPXHS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C2(Cl)Cl)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
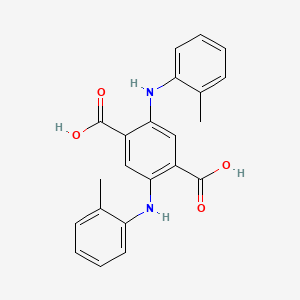
![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
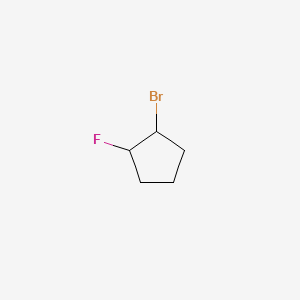
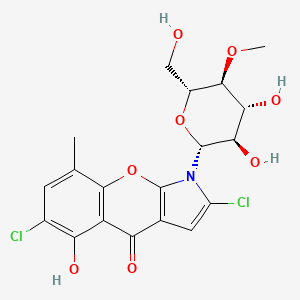
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
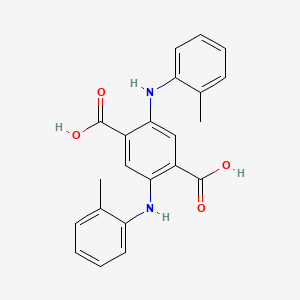
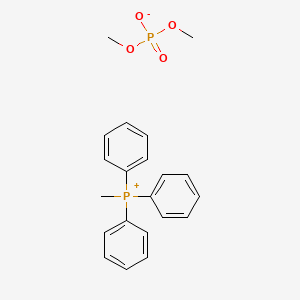

![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
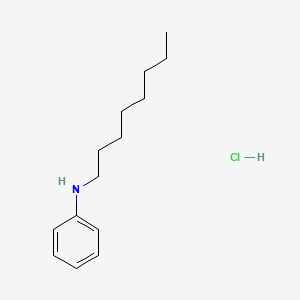
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
